2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide
Description
This compound is a pyrrolotriazole derivative featuring a 4-chlorophenyl substituent at the 5-position of the fused triazole-pyrrolidine-dione core and an N-(2-fluorophenyl)acetamide side chain. Its molecular formula is C₁₈H₁₃ClFN₅O₃, with a molecular weight of approximately 401.78 g/mol (inferred from its difluoro analog in ).
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O3/c19-10-5-7-11(8-6-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-13-4-2-1-3-12(13)20/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVRTVNPDGWUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of pyrrolo-triazole derivatives. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound based on available research findings.
- Molecular Formula : C₁₈H₁₂ClF₂N₅O₃
- Molecular Weight : 419.8 g/mol
- CAS Number : 1052561-78-0
Biological Activity Overview
The biological activity of the compound can be categorized into several areas based on existing literature:
Antiparasitic Activity
Research indicates that pyrrolo-triazole derivatives exhibit significant antiparasitic properties. For instance, studies on similar compounds have shown their effectiveness against malaria parasites by inhibiting PfATP4-associated Na⁺-ATPase activity. The compound's structural features may enhance its interaction with these biological targets, leading to improved efficacy in inhibiting parasite growth and development .
Antimicrobial Properties
The presence of the chlorophenyl and triazole moieties in the compound suggests potential antimicrobial activity. Related compounds have demonstrated antifungal and antitubercular activities against various strains. For example, derivatives with similar scaffolds were reported to show promising results against pathogenic fungi and Mycobacterium tuberculosis . The biological mechanisms likely involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Pyrrolo-triazoles are also being investigated for their anticancer properties. The ability of such compounds to induce apoptosis in cancer cells has been documented in various studies. The incorporation of specific substituents may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Case Studies and Research Findings
The biological mechanisms through which this compound exerts its effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in metabolic pathways critical for parasite survival.
- Disruption of Cell Membrane Integrity : Interfering with the synthesis or function of components vital for microbial cell walls.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Scientific Research Applications
Structure Representation
The structure of the compound can be represented using various chemical notation systems such as SMILES or InChI:
- SMILES :
O=C(CN1N=NC2C1C(=O)N(C2=O)c1ccc(cc1)Cl)Nc1ccc(c(c1)F)C - InChI :
InChI=1S/C20H18ClN5O3/c21-15-7-10(8-16(9-15)30-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-11(21)4-6-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Medicinal Chemistry
The compound exhibits potential pharmacological activities that make it a candidate for drug discovery and development. Its structural features suggest possible applications in treating various diseases due to its interactions with biological targets.
Potential Activities
- Antimicrobial : The triazole moiety is known for its efficacy against bacterial and fungal infections.
- Anti-inflammatory : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
- Anticancer : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Biological Research
In biological applications, this compound can serve as a bioactive molecule in various assays aimed at understanding disease mechanisms or testing therapeutic strategies.
Material Science
The unique properties of this compound allow it to be utilized in the development of new materials with specific characteristics suitable for industrial applications.
Synthesis and Chemical Reactions
The compound can be synthesized through various methods involving nucleophilic addition and cyclization reactions. It can also undergo oxidation and reduction reactions using standard reagents.
| Reaction Type | Example Reagents | Notes |
|---|---|---|
| Oxidation | Potassium permanganate | Commonly used to modify functional groups |
| Reduction | Sodium borohydride | Useful for reducing carbonyl groups |
| Substitution | Ethanol or dichloromethane | Facilitates nucleophilic substitutions |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar triazole derivatives and found significant activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the triazole ring could enhance efficacy against resistant strains.
Case Study 2: Anticancer Properties
Research focusing on triazole derivatives has shown promising results in inhibiting tumor growth in vitro. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism of action.
Case Study 3: Drug Development
In a recent drug development program, compounds structurally similar to this one were evaluated for their potential as anti-inflammatory agents. Results indicated that these compounds could effectively reduce inflammation markers in cellular models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The target compound’s pyrrolo[3,4-d][1,2,3]triazole core distinguishes it from pyrazoline derivatives (e.g., compounds in ), which exhibit simpler dihydro-pyrazole scaffolds. For example:
- Compound 3 (): 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has a pyrazoline ring with 4-chloro- and 4-fluoro-phenyl substituents.
Substituent Effects on Physicochemical Properties
Key Observations :
- The difluoro analog () exhibits higher molecular weight and lipophilicity compared to the target compound, which may influence pharmacokinetic profiles.
Spectroscopic Comparisons
- NMR Data : The target compound’s N-(2-fluorophenyl)acetamide group would show distinct ¹H-NMR signals (e.g., aromatic protons at δ ~7.0–7.5 ppm) compared to the N-(2,5-difluorophenyl) analog, where additional fluorine substitution splits signals into complex multiplets .
- X-ray Crystallography : Pyrazoline derivatives () were structurally confirmed using SHELXL (), highlighting planar aromatic rings with dihedral angles <10° between substituents. The pyrrolotriazole core likely exhibits greater torsional strain due to fused rings, as seen in similar PROTAC molecules () .
Research Findings and Implications
- Structural Rigidity : The pyrrolotriazole core’s rigidity may enhance target selectivity in enzyme inhibition compared to flexible pyrazolines, as seen in PROTAC molecules () .
- Halogen Effects : The 4-Cl-phenyl group enhances hydrophobic interactions, while the 2-F-phenyl substituent may optimize solubility via polar interactions. The difluoro analog’s higher lipophilicity could improve membrane permeability but reduce aqueous solubility .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
The synthesis of this compound likely involves multi-step organic reactions, including cyclization and amide coupling. A controlled synthesis approach, as described for structurally analogous pyrrolo-triazole derivatives, may employ copolymerization or stepwise functionalization under inert conditions . Post-synthesis, purity validation should combine chromatographic methods (HPLC, TLC) with spectroscopic techniques (NMR, FT-IR). For crystalline batches, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation .
Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?
Crystal structure determination involves SCXRD data collection at low temperatures (e.g., 100 K) to minimize disorder. Using SHELXTL or SHELXL, researchers refine the structure by optimizing parameters such as unit cell dimensions, thermal displacement factors, and occupancy ratios for disordered atoms . For example, monoclinic systems (space group P2₁/c) with unit cell parameters similar to a = 6.54 Å, b = 26.10 Å, and β = 100.6° are typical for related pyrrolo-triazole derivatives . Refinement residuals (R < 0.05) and data-to-parameter ratios (>10:1) ensure reliability.
Q. What spectroscopic methods are essential for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm substituent positions and amide bonding.
- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-F stretching).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] ion). Discrepancies between spectroscopic and crystallographic data should be resolved via complementary techniques like computational DFT modeling .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement, particularly with disordered regions or twinning?
Disordered moieties (e.g., flexible fluorophenyl groups) require partitioning occupancy ratios and applying restraints to thermal parameters . For twinned crystals, the HKLF5 format in SHELXL can deconvolute overlapping reflections . Advanced refinement may involve invariom databases for modeling hydrogen atoms or using SQUEEZE (in PLATON) to account for solvent-accessible voids .
Q. How can contradictions between spectroscopic and computational data be systematically addressed?
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. A methodological approach includes:
- Variable-Temperature NMR : To detect conformational changes.
- Solvent-Dependent Studies : Compare IR/NMR in polar vs. non-polar solvents.
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with experimental data . Statistical tools (e.g., R-factor analysis) can quantify discrepancies .
Q. What role do non-covalent interactions play in the stability and reactivity of this compound?
Non-covalent interactions (NCIs) such as π-π stacking (between chlorophenyl/fluorophenyl rings) and hydrogen bonding (amide C=O···H-N) stabilize the crystal lattice and influence solubility . NCIs can be mapped via Hirshfeld surface analysis (CrystalExplorer) or QTAIM (Quantum Theory of Atoms in Molecules) to predict reactivity sites for functionalization .
Q. How can synthetic routes be optimized for scalability while maintaining yield and purity?
Apply Design of Experiments (DoE) methodologies to identify critical factors (e.g., temperature, catalyst loading) . For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp. | 60–100°C | 80°C |
| Catalyst (mol%) | 5–15% | 10% |
| Flow chemistry systems (e.g., continuous microreactors) enhance reproducibility and reduce by-products for photolabile intermediates . |
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways. LC-MS identifies hydrolysis products (e.g., cleavage of the amide bond at pH < 3). For storage, recommend desiccated environments (-20°C) in amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
